N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine
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Overview
Description
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine is a complex organic compound that features an imidazole ring, a benzyl group, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine typically involves multi-step organic reactions. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzyl and ethylsulfonyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, imidazoline derivatives, and various substituted imidazole compounds.
Scientific Research Applications
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, modulating their activity. The benzyl and ethylsulfonyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Sulfonyl imidazoles: Compounds with sulfonyl groups attached to the imidazole ring, used in various chemical and biological applications.
Uniqueness
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the ethylsulfonyl group increases its electron-withdrawing capacity, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-4-19(5-2)14-16-12-18-17(23(21,22)6-3)20(16)13-15-10-8-7-9-11-15/h7-12H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKDCTYSKEXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN=C(N1CC2=CC=CC=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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